An In-depth Technical Guide to the Chemical Properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
An In-depth Technical Guide to the Chemical Properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes established principles of pyrazole chemistry to present a detailed analysis of its structure, tautomerism, synthesis, spectral characteristics, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important chemical scaffold. The insights provided are grounded in authoritative literature on analogous pyrazole systems, offering a predictive and practical framework for future research and application.
Introduction: The Significance of the Fused Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2] The fusion of a pyrazole ring with other cyclic systems, such as the cyclopentane moiety in 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, creates rigid molecular architectures that are of particular interest in drug design.[3][4] These fused systems often exhibit enhanced binding affinity and selectivity for biological targets. Compounds featuring the pyrazole nucleus have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1] The subject of this guide, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (CAS No. 364746-32-7), represents a fundamental structure within the fused pyrazole family, and understanding its chemical properties is crucial for the exploration of its therapeutic potential.
Molecular Structure and Tautomerism
A critical feature of 3-hydroxypyrazoles is their existence in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. This equilibrium is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[5][6] For 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, three principal tautomers can be considered: the aromatic 1H-pyrazol-3-ol form, and two non-aromatic pyrazolone forms (the 1,2-dihydro-3H-pyrazol-3-one and the 2,4-dihydro-3H-pyrazol-3-one).
Generally, the aromatic pyrazol-3-ol tautomer is favored in many conditions due to the stability conferred by the aromatic pyrazole ring.[7] Spectroscopic studies on analogous compounds often confirm the predominance of the hydroxyl form, particularly in non-polar solvents where it can form hydrogen-bonded dimers.[5] In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium may shift, and monomeric species of the hydroxyl form are typically observed.[5]
Caption: Tautomeric equilibrium of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol.
Physicochemical and Spectral Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference Principle |
| Molecular Formula | C₆H₈N₂O | Based on its chemical structure. |
| Molecular Weight | 124.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for pyrazole derivatives. |
| Melting Point | Expected to be relatively high (>150 °C) | Due to intermolecular hydrogen bonding in the solid state. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The presence of both polar (N-H, O-H) and non-polar (cyclopentane ring) moieties. |
| pKa | The N-H proton is weakly acidic (pKa ~14), and the pyridine-like nitrogen is weakly basic (pKa ~2.5).[8] | Based on data for the parent pyrazole molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for elucidating the structure of pyrazole derivatives and for studying their tautomeric equilibria.[6]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentane ring and the pyrazole moiety. The chemical shifts will vary depending on the predominant tautomeric form and the solvent used. For the favored aromatic pyrazol-3-ol tautomer, one would expect to see signals for the aliphatic protons of the fused cyclopentane ring, likely in the range of 1.5-3.0 ppm. The N-H and O-H protons would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. For the pyrazol-3-ol tautomer, the carbons of the pyrazole ring are expected to resonate at characteristic chemical shifts, with the carbon bearing the hydroxyl group (C3) appearing at a downfield position. The aliphatic carbons of the cyclopentane ring will appear in the upfield region of the spectrum. The presence of a tautomeric equilibrium can sometimes lead to broadened signals for the pyrazole ring carbons at room temperature.[6]
Table 2: Predicted NMR Spectral Data (for the pyrazol-3-ol tautomer in a common deuterated solvent like DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~11-13 | br s | N-H proton, exchangeable with D₂O. |
| ~9-10 | br s | O-H proton, exchangeable with D₂O. | |
| ~2.5-2.8 | m | CH₂ protons adjacent to the pyrazole ring. | |
| ~1.8-2.2 | m | Other CH₂ protons of the cyclopentane ring. | |
| ¹³C NMR | ~150-160 | s | C3 (bearing the OH group). |
| ~130-140 | s | C3a and C6a (bridgehead carbons). | |
| ~20-35 | t | CH₂ carbons of the cyclopentane ring. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy can provide valuable information about the functional groups present in the molecule and can help in identifying the predominant tautomer.
Table 3: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3400-3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl group. |
| 3200-3100 (broad) | N-H stretch | Characteristic of the pyrazole N-H group. |
| ~1650-1550 | C=N and C=C stretching | Aromatic pyrazole ring vibrations. |
| 2950-2850 | C-H stretch (aliphatic) | Corresponds to the cyclopentane ring protons. |
A strong, broad absorption in the 3400-3100 cm⁻¹ region would be strong evidence for the pyrazol-3-ol tautomer. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would argue against the predominance of the pyrazolone forms.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern of pyrazoles can be complex but often involves characteristic losses.
Predicted Fragmentation:
-
Molecular Ion (M⁺): Expected at m/z = 124.
-
Key Fragments: Fragmentation of pyrazoles often proceeds through the loss of stable neutral molecules like HCN or N₂.[9] For this fused system, fragmentation may also involve the cyclopentane ring, leading to a series of smaller fragments.
Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
The most direct and widely used method for the synthesis of 3-hydroxypyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine.[10][11][12] For the target molecule, the logical starting materials would be ethyl 2-oxocyclopentanecarboxylate and hydrazine hydrate.[13]
Caption: Proposed synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol.
Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the Knorr pyrazole synthesis.[7][13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and ethanol.
-
Addition of Reagents: While stirring, add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.[7]
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity
The reactivity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is dictated by the functional groups present: the pyrazole ring with its two nitrogen atoms, the hydroxyl group, and the fused aliphatic ring.
-
N-Alkylation and N-Acylation: The pyrrole-like nitrogen (N1) can be deprotonated with a suitable base and subsequently alkylated or acylated.[14] This is a common strategy to introduce substituents at the N1 position, which can significantly modulate the biological activity of the molecule.
-
O-Alkylation and O-Acylation: The hydroxyl group at the C3 position can undergo reactions typical of alcohols, such as ether and ester formation. The relative reactivity of the N-H versus O-H group will depend on the specific reaction conditions.
-
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, although it is less reactive than pyrrole.[8] The C4 position is the most electron-rich and is the typical site for electrophilic attack (e.g., halogenation, nitration).
-
Reactions of the Fused Ring: The cyclopentane ring is generally unreactive under standard conditions but could be functionalized using radical chemistry if desired.
Potential Applications in Drug Discovery
Fused pyrazole systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] While the specific biological activity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol has not been extensively reported, its structural analogs have shown promise in several therapeutic areas:
-
Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases.[1]
-
Anti-inflammatory Drugs: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial Agents: Pyrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[1]
-
Neuroprotective Agents: Some pyrazoline derivatives have shown potential in the treatment of neurodegenerative disorders.[2]
The rigid, fused ring system of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various drug discovery programs.
Conclusion
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is a foundational molecule in the class of fused pyrazole heterocycles. While direct experimental characterization is sparse in the literature, a robust understanding of its chemical properties can be derived from the well-established chemistry of its structural components. Its synthesis is readily achievable through the Knorr pyrazole synthesis, and its chemical reactivity offers multiple avenues for further functionalization. The tautomeric equilibrium between the pyrazol-3-ol and pyrazolone forms is a key feature that influences its properties and reactivity. Given the broad biological significance of the fused pyrazole scaffold, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol represents a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework to aid researchers in their exploration of this promising molecule.
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Figure 1. The primary tautomeric equilibrium between the target 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (left) and its keto form, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (right).
![Tautomeric Forms of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](https://i.imgur.com/8z2X6z4.png)
